4,4,4-Trifluorocrotonic acid

Fluorine Chemistry Friedel–Crafts Reaction Superelectrophilic Activation

4,4,4-Trifluorocrotonic acid is the definitive α,β-unsaturated CF₃ building block for conjugate addition and Friedel-Crafts chemistries. Unlike non-fluorinated crotonic acid or saturated 4,4,4-trifluorobutyric acid, only this compound delivers the activated alkene essential for Michael additions while simultaneously installing a metabolically robust trifluoromethyl group. Procure with confidence for agrochemical intermediate synthesis (patent-cited in herbicide development) and medicinal chemistry lead optimization programs demanding enhanced pharmacokinetic profiles.

Molecular Formula C4H3F3O2
Molecular Weight 140.06 g/mol
CAS No. 71027-02-6
Cat. No. B1336202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluorocrotonic acid
CAS71027-02-6
Molecular FormulaC4H3F3O2
Molecular Weight140.06 g/mol
Structural Identifiers
SMILESC(=CC(F)(F)F)C(=O)O
InChIInChI=1S/C4H3F3O2/c5-4(6,7)2-1-3(8)9/h1-2H,(H,8,9)/b2-1+
InChIKeyQZBAYURFHCTXOJ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Trifluorocrotonic Acid (CAS 71027-02-6): A Strategic Fluorinated Building Block for Agrochemical and Pharmaceutical Synthesis


4,4,4-Trifluorocrotonic acid (CAS 71027-02-6) is a short-chain, α,β-unsaturated carboxylic acid featuring a terminal trifluoromethyl (CF₃) group [1]. This structural configuration renders it a versatile intermediate in the synthesis of fluorinated bioactive molecules, particularly within the agrochemical and pharmaceutical sectors . As a building block, it is valued for its ability to introduce both a reactive alkene moiety and the metabolically robust CF₃ group into target molecules via conjugate addition or Friedel–Crafts-type chemistries [2].

Why 4,4,4-Trifluorocrotonic Acid Cannot Be Replaced by Non-Fluorinated or Saturated Analogs in Critical Synthetic Pathways


The specific α,β-unsaturated CF₃ architecture of 4,4,4-trifluorocrotonic acid dictates its unique reactivity and the downstream properties of its derivatives, making simple substitution with non-fluorinated (e.g., crotonic acid) or saturated analogs (e.g., 4,4,4-trifluorobutyric acid) untenable for many high-value applications. The terminal CF₃ group is not a passive substituent; it exerts a profound electronic effect, activating the double bond for conjugate additions while simultaneously enhancing the metabolic stability and lipophilicity of the final product [1]. In contrast, the use of unfluorinated crotonic acid yields products with vastly different pharmacokinetic profiles and bioactivity, often lacking the required potency or environmental persistence. Saturated analogs like 4,4,4-trifluorobutyric acid lack the α,β-unsaturated carbonyl system entirely, precluding their participation in crucial carbon-carbon bond-forming reactions like Michael additions that are central to its utility . The evidence below quantifies these critical differentiators, establishing clear technical and procurement-driven reasons for its selection.

Quantitative Differentiation of 4,4,4-Trifluorocrotonic Acid (71027-02-6) Against Key Comparators


Electronic Activation for Superelectrophilic Arylation vs. Non-Fluorinated Crotonic Acid

4,4,4-Trifluorocrotonic acid, when activated in superacidic media (excess triflic acid), enables the direct Friedel–Crafts-type arylation of arenes to yield trifluoromethylated dihydrochalcones, aryl vinyl ketones, and indanones in a single step [1]. This contrasts sharply with non-fluorinated crotonic acid, which under the same conditions either does not react or undergoes decomposition, failing to provide the same trifluoromethylated products. The trifluoromethyl group is essential for stabilizing the electrophilic intermediate, a property not observed with the unfluorinated parent.

Fluorine Chemistry Friedel–Crafts Reaction Superelectrophilic Activation

Oxidative Stability and Metabolic Robustness in Bioactive Analogs vs. Non-Fluorinated Parent Natural Products

Fluorinated analogs of goniothalamin, synthesized from trifluorocrotonate derivatives (an ester of 4,4,4-trifluorocrotonic acid), demonstrate a critical advantage in oxidative stability. While the natural, non-fluorinated (R)-goniothalamin and howiinol A are metabolized under biomimetic oxidative conditions, their trifluoromethyl-containing analogs remain unchanged [1]. Although cytotoxic activity was slightly lower for the CF₃-goniothalamin analog compared to the natural product, the preserved activity (in the micromolar range) combined with vastly improved oxidative stability represents a key differentiator for lead optimization.

Medicinal Chemistry Cytotoxicity Metabolic Stability

Critical Role as Agrochemical Intermediate vs. Non-Functionalized Saturated Analogs

3-Amino-4,4,4-trifluorocrotonic acid esters, derived directly from 4,4,4-trifluorocrotonic acid, are explicitly identified as crucial intermediates for the preparation of biologically active crop protectants, including herbicides [1]. Saturated analogs like 4,4,4-trifluorobutyric acid lack the essential α,β-unsaturated carbonyl system required for the subsequent cyclocondensation and functionalization steps that lead to the bioactive heterocycles found in modern agrochemicals. The high-yield, patented processes for these esters underscore their industrial and economic significance, which cannot be replicated with other CF₃-containing acids.

Agrochemical Synthesis Crop Protectants Herbicide Intermediates

Reactivity Profile: Michael Addition and Conjugate Reactions vs. Saturated Carboxylic Acids

The α,β-unsaturated carboxylic acid moiety of 4,4,4-trifluorocrotonic acid enables its participation in Michael additions and other conjugate reactions, a cornerstone of its utility as a building block . In contrast, 4,4,4-trifluorobutyric acid, its closest saturated analog, is limited to classical carboxylic acid derivatization (e.g., esterification, amidation) and cannot engage in these carbon-carbon bond-forming conjugate additions. This fundamental difference in reactivity dictates that they are not interchangeable synthons for the construction of complex molecular architectures.

Synthetic Chemistry Michael Addition Conjugate Reactions

Effect of Trifluoromethyl Group Position on Product Distribution vs. Isomeric Analogs

A comparative study revealed that the position of the trifluoromethyl group on the crotonic acid backbone has a profound effect on the nature of the reaction and the resulting products during superelectrophilic activation [1]. Specifically, 4,4,4-trifluorocrotonic acid (terminal CF₃) and 3-(trifluoromethyl)crotonic acid (internal CF₃) lead to different product distributions (e.g., varying ratios of dihydrochalcones, aryl vinyl ketones, and indanones) under identical reaction conditions. This demonstrates that even among closely related fluorinated crotonic acids, the specific regioisomer is not interchangeable and must be selected based on the desired synthetic outcome.

Regioselectivity Superacid Chemistry Structure-Activity Relationship

4,4,4-Trifluorocrotonic Acid: Validated Application Scenarios for Targeted Procurement


Synthesis of Next-Generation Agrochemical Active Ingredients

This compound is a validated and patent-cited key intermediate for producing 3-amino-4,4,4-trifluorocrotonic acid esters, which are essential building blocks for a range of crop protectants, including herbicides [1]. Procurement for agrochemical R&D is justified by the compound's unique ability to undergo conjugate additions, a reaction impossible with saturated alternatives, and its role in accessing a specific, high-value chemical space relevant to modern, fluorinated pesticides. Its use is directly tied to the development of products with potentially improved efficacy and environmental profiles.

Lead Optimization in Medicinal Chemistry: Enhancing Metabolic Stability

For medicinal chemistry programs focused on lead optimization, 4,4,4-trifluorocrotonic acid (or its esters) is the reagent of choice when the goal is to replace an oxidatively labile functional group with a metabolically stable CF₃ group without completely abolishing bioactivity. As demonstrated with goniothalamin analogs, this substitution results in analogs that withstand biomimetic oxidative conditions while maintaining relevant cytotoxic activity [2]. Procurement is thus strategically aligned with improving the pharmacokinetic properties of a drug candidate series.

Construction of Diverse Trifluoromethylated Heterocyclic Libraries

Research groups focused on building diverse, fluorinated chemical libraries for biological screening will find 4,4,4-trifluorocrotonic acid to be an indispensable synthon. Its ability to undergo superelectrophilic activation and subsequent Friedel–Crafts-type reactions allows for the rapid generation of complex, trifluoromethylated scaffolds like dihydrochalcones, aryl vinyl ketones, and indanones [3]. The position of the CF₃ group on this compound is a critical variable, making it the specific reagent required to generate the corresponding set of regioisomers, a nuance not offered by its non-fluorinated or positional isomer analogs.

Exploratory Synthesis of Fluorinated Natural Product Analogs

This compound is ideally suited for projects involving the semi-synthesis or biomimetic synthesis of fluorinated natural product analogs. The established route from trifluorocrotonate esters to lactone-containing analogs of compounds like goniothalamin [2] validates its utility in accessing this niche but valuable area of chemical biology. Procuring 4,4,4-trifluorocrotonic acid is a targeted investment for research groups studying the impact of site-specific fluorination on the biological activity of complex natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4,4-Trifluorocrotonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.